molecular formula C9H18O B073894 3-Ethyl-4-heptanone CAS No. 1528-25-2

3-Ethyl-4-heptanone

Cat. No.: B073894
CAS No.: 1528-25-2
M. Wt: 142.24 g/mol
InChI Key: QMQBUTKELHAKRH-UHFFFAOYSA-N
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Description

3-Ethyl-4-heptanone is an organic compound with the molecular formula C9H18O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is known for its distinct chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethyl-4-heptanone can be synthesized through several methods. One common approach involves the reductive condensation of propionaldehyde (propanal) with butanone (methyl ethyl ketone). This reaction yields hept-4-en-3-one, which is subsequently hydrogenated to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalysts to enhance the reaction efficiency. The process typically includes the use of hydrogen gas and a metal catalyst such as palladium or nickel to facilitate the hydrogenation step.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-4-heptanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like Grignard reagents (RMgX) can be used for nucleophilic addition to the carbonyl group.

Major Products Formed:

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted ketones or alcohols, depending on the nucleophile used.

Scientific Research Applications

3-Ethyl-4-heptanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethyl-4-heptanone involves its interaction with various molecular targets. The carbonyl group in the compound is highly reactive and can form covalent bonds with nucleophiles. This reactivity allows it to participate in a wide range of chemical reactions, influencing biological pathways and industrial processes. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can alter its chemical structure and properties .

Comparison with Similar Compounds

    3-Heptanone:

    4-Heptanone: Another ketone with a similar carbon chain length but different positioning of the carbonyl group.

Uniqueness: 3-Ethyl-4-heptanone is unique due to the presence of the ethyl group at the third position, which influences its chemical reactivity and physical properties. This structural difference can affect its boiling point, solubility, and reactivity compared to other heptanones .

Properties

IUPAC Name

3-ethylheptan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-4-7-9(10)8(5-2)6-3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQBUTKELHAKRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061755
Record name 4-Heptanone, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1528-25-2
Record name 3-Ethyl-4-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1528-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Heptanone, 3-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001528252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Heptanone, 3-ethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Heptanone, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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